Radequinil (AC-3933) vs. FG-7142: Comparative Efficacy in Glutamatergic Hypofunction Model
Radequinil demonstrates a unique procognitive effect in a model of glutamatergic hypofunction that is not observed with the classical benzodiazepine receptor inverse agonist FG-7142 or the cholinesterase inhibitor Donepezil. In the MK-801-induced amnesia mouse model, oral administration of Radequinil significantly ameliorated memory impairment, whereas FG-7142 and Donepezil failed to produce a significant effect [1]. This indicates that Radequinil engages a distinct mechanism of action that is superior for addressing cognitive deficits arising from NMDA receptor hypofunction.
| Evidence Dimension | Amelioration of MK-801-induced memory impairment in Y-maze test |
|---|---|
| Target Compound Data | Significant amelioration (statistically significant) |
| Comparator Or Baseline | FG-7142 (BzR inverse agonist), Donepezil (Acetylcholinesterase inhibitor): Not significant (failed to ameliorate) |
| Quantified Difference | Qualitative difference in outcome: Significant effect vs. No effect |
| Conditions | In vivo, male ddY mice, MK-801 (0.15 mg/kg, i.p.) induced amnesia, Y-maze test, oral administration of AC-3933 (0.03-0.3 mg/kg) |
Why This Matters
For research on cognitive deficits related to NMDA receptor hypofunction (e.g., in schizophrenia models), Radequinil is a uniquely effective tool where other BzR inverse agonists and standard-of-care cognitive enhancers are not.
- [1] Hashimoto T, Iwamura Y. AC-3933, a benzodiazepine partial inverse agonist, improves memory performance in MK-801-induced amnesia mouse model. Pharmacol Biochem Behav. 2016 May;144:45-52. View Source
